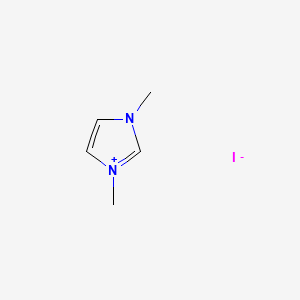
1,3-Dimethylimidazolium iodide
Cat. No. B1204647
M. Wt: 224.04 g/mol
InChI Key: ARSMIBSHEYKMJT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US06337305B1
Procedure details


With stirring, 21.6 g of 2,3-dichloro-5-trifluoromethylpyridine, 14.1 g of 4-chlorobenzaldehyde and 2.24 g of 1,3-dimethylimidazolium iodide were added in succession to a suspension of 3.0 g of sodium hydride (80% by weight suspension in mineral oil) in 100 ml of anhydrous dioxane. The mixture was then stirred (under a nitrogen atmosphere) for 11 hours at 50° C. and then for 60 hours at 22° C. The reaction mixture was diluted with 200 ml of water and most of the dioxane was distilled off under reduced pressure. The product was extracted from the residue with methylene chloride (three times 100 ml). The combined organic phases were washed with 50 ml of water, dried over sodium sulfate and finally concentrated. Distillation of the residue at 0.65 mbar (boiling range: 126-139° C.) gave 22.4 g of a colorless oil. Yield: 70% (purity: about 95%); 1H-NMR see Ex. 7.






Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.[Cl:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[CH:16][CH:15]=1.[I-].C[N+]1C=CN(C)C=1.[H-].[Na+]>O1CCOCC1.O>[Cl:8][C:7]1[C:2]([C:18](=[O:19])[C:17]2[CH:20]=[CH:21][C:14]([Cl:13])=[CH:15][CH:16]=2)=[N:3][CH:4]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:6]=1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=C1Cl)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
14.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
2.24 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].C[N+]1=CN(C=C1)C
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
With stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was then stirred (under a nitrogen atmosphere) for 11 hours at 50° C.
|
|
Duration
|
11 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted from the residue with methylene chloride (three times 100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with 50 ml of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
finally concentrated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation of the residue at 0.65 mbar (boiling range: 126-139° C.)
|
Outcomes


Product
Details
Reaction Time |
60 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NC=C(C1)C(F)(F)F)C(C1=CC=C(C=C1)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22.4 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

